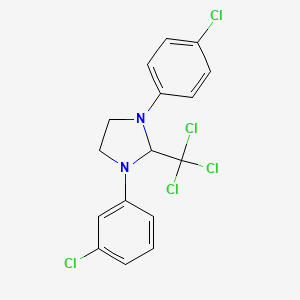
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and an imidazolidine ring
準備方法
The synthesis of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of appropriate chlorinated aniline derivatives with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidazolidine ring.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反応の分析
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the imidazolidine ring, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atoms with methoxy or tert-butoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while reduction can produce methyl-substituted derivatives.
科学的研究の応用
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(methyl)imidazolidine: This compound differs by having a methyl group instead of a trichloromethyl group. It may exhibit different chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(ethyl)imidazolidine: The presence of an ethyl group instead of a trichloromethyl group can lead to variations in the compound’s properties and applications.
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-(phenyl)imidazolidine: The substitution of a phenyl group can significantly alter the compound’s characteristics, making it suitable for different research and industrial purposes.
The uniqueness of this compound lies in its specific combination of chlorinated phenyl groups and the trichloromethyl-substituted imidazolidine ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61545-16-2 |
|---|---|
分子式 |
C16H13Cl5N2 |
分子量 |
410.5 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C16H13Cl5N2/c17-11-4-6-13(7-5-11)22-8-9-23(15(22)16(19,20)21)14-3-1-2-12(18)10-14/h1-7,10,15H,8-9H2 |
InChIキー |
VTCOPNLAILKMPZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(N1C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
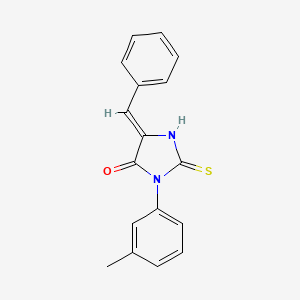
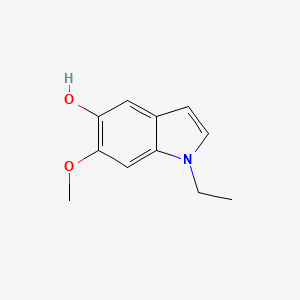
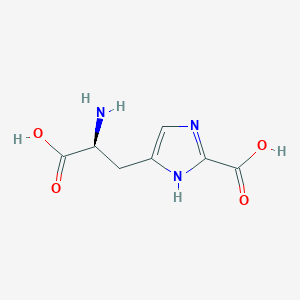
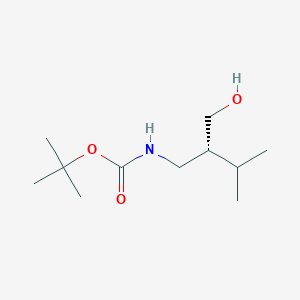
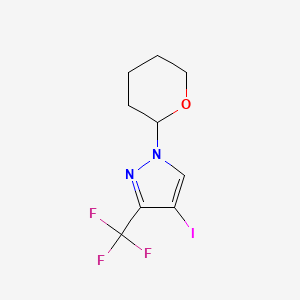

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
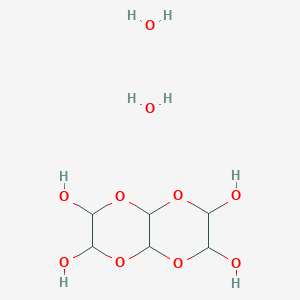
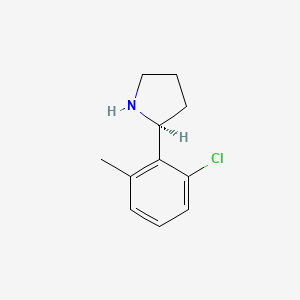
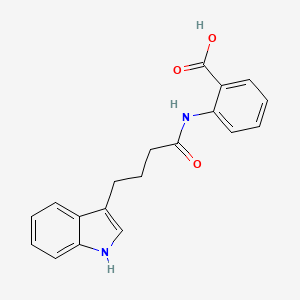
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
